1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Overview
Description
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxy group, a pyrrolidine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by methylation using methyl iodide.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using dimethyl sulfate or methyl iodide.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a diketone, followed by cyclization.
Attachment of Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione
- 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione
- 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)pyrrolidine-2,5-dione
Uniqueness
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-5-13(6-4-12)9-14-10-18(23)22(19(14)24)20-21-16-8-7-15(25-2)11-17(16)26-20/h3-8,11,14H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESAOTZXOLSDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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